

# Application Note: Quantitative Analysis of Ethylurea in Solutions

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## Compound of Interest

Compound Name: Ethylurea  
CAS No.: 9009-54-5  
Cat. No.: B3431413

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## Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of **Ethylurea** in various solutions. **Ethylurea**, an important intermediate in the synthesis of pharmaceuticals and agrochemicals, requires accurate and reliable quantification for process control, quality assurance, and research applications.[1] This document moves beyond rigid templates to deliver a logically structured guide grounded in fundamental analytical principles. We will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. For each method, we will delve into the core principles, explain the causality behind experimental choices, and provide step-by-step protocols. The guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental robustness, and adherence to validation principles as outlined by the International Council for Harmonisation (ICH).

## Introduction to Ethylurea Analysis

**Ethylurea** (C<sub>3</sub>H<sub>8</sub>N<sub>2</sub>O) is a substituted urea derivative that is a white, crystalline solid soluble in water and polar organic solvents like ethanol.[1][2][3] Its utility as a building block in organic synthesis makes its precise measurement critical.[3] However, quantifying **Ethylurea** presents distinct analytical challenges. Its high polarity makes it difficult to retain on traditional reverse-phase chromatography columns, while its low volatility and thermal lability can complicate gas chromatography analysis.[4] This guide provides robust solutions to these challenges, enabling researchers to select and implement the most suitable method for their specific analytical needs.

## Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often the method of choice for analyzing polar, non-volatile compounds like **Ethylurea**. By optimizing the stationary and mobile phases, excellent separation and quantification can be achieved.

### Scientific Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. **Ethylurea**, being a polar molecule, has a low affinity for the nonpolar stationary phase and elutes relatively quickly. The separation is achieved by carefully

controlling the mobile phase composition.[5] Detection is performed using an ultraviolet (UV) detector, as the urea functional group exhibits absorbance at low UV wavelengths, typically around 200-230 nm.[6]

## Advantages and Limitations

- Advantages: High precision and accuracy, suitability for aqueous samples, direct analysis without derivatization, and robust for routine quality control.
- Limitations: Requires a UV-active analyte (or detection near the solvent cutoff), and can be susceptible to interference from other UV-absorbing compounds in complex matrices.

## Detailed Protocol: HPLC-UV Analysis of Ethylurea

This protocol is adapted from established methods for similar urea-based compounds and provides a validated starting point for analysis.[5][6]

### 1.3.1. Instrumentation and Materials

- HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
- Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: Deionized Water.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Diluent: Water/Acetonitrile (90:10 v/v).
- **Ethylurea** reference standard.

### 1.3.2. Preparation of Standards and Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of **Ethylurea** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.[6]

### 1.3.3. Sample Preparation

- For clear aqueous solutions, filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.
- If the sample contains a complex matrix, a Solid-Phase Extraction (SPE) cleanup step may be necessary to remove interfering substances.[7][8]

### 1.3.4. Chromatographic Conditions

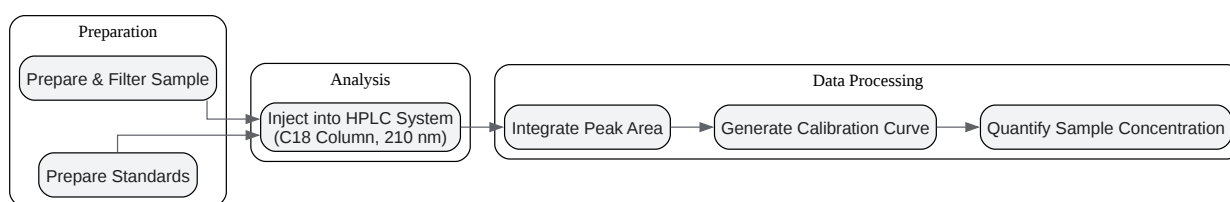
Parameter	Setting	Rationale
Flow Rate	1.0 mL/min	Provides optimal separation efficiency for a standard 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol.	10 µL	A typical volume for analytical scale HPLC.
UV Wavelength	210 nm	Provides good sensitivity for the urea chromophore.
Mobile Phase	Isocratic: 90% Water, 10% Acetonitrile	This polar mobile phase is suitable for retaining and eluting the highly polar Ethylurea on a C18 column.[5]
Run Time	10 minutes	Sufficient to elute Ethylurea and any early-eluting impurities.

### 1.3.5. Quantification and System Suitability

- **Quantification:** Generate a linear calibration curve by plotting the peak area of the **Ethylurea** standards against their known concentrations. Determine the concentration of **Ethylurea** in the samples by interpolating their peak areas from this curve.[6]
- **System Suitability:** Before analysis, perform at least five replicate injections of a mid-level standard. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

## Workflow and Expected Performance

The following diagram illustrates the HPLC-UV workflow.



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Caption: Workflow for **Ethylurea** analysis by HPLC-UV.

Table 1: Typical Performance Characteristics for HPLC-UV Method

Parameter	Expected Value	Source
Linearity ( $r^2$ )	> 0.999	[9]
Range	1 - 100 µg/mL	[6]
Limit of Detection (LOD)	~0.3 µg/mL	[6]
Limit of Quantification (LOQ)	~1.0 µg/mL	[10]
Accuracy (% Recovery)	98 - 102%	[11]
Precision (%RSD)	< 2.0%	[11]

## Chapter 2: Gas Chromatography with Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, GC-MS is a powerful alternative. However, due to the nature of **Ethylurea**, a chemical modification step known as derivatization is mandatory.

### Scientific Principle

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[12] **Ethylurea** is non-volatile and thermally unstable, meaning it would decompose at the high temperatures used in GC. Derivatization is a chemical reaction that converts **Ethylurea** into a more volatile and thermally stable compound, allowing it to be analyzed by GC.[13] Common methods include acylation with reagents like trifluoroacetic anhydride (TFAA), which replaces active hydrogens on the urea nitrogens with trifluoroacetyl groups.[13][14] The separated derivative is then detected by a mass spectrometer, which provides structural information and allows for highly selective quantification.

### Advantages and Limitations

- Advantages: Excellent sensitivity and specificity (especially with MS detection), and the ability to confirm compound identity.
- Limitations: Requires a multi-step, offline derivatization procedure, which can be time-consuming and introduce variability. Not suitable for direct analysis of aqueous samples.

### Detailed Protocol: GC-MS with TFAA Derivatization

This protocol outlines a common acylation derivatization procedure.

#### 2.3.1. Instrumentation and Materials

- GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Derivatization Reagent: Trifluoroacetic anhydride (TFAA).
- Solvent: Pyridine, Ethyl Acetate (Anhydrous).
- Nitrogen gas supply for sample drying.
- Heated reaction block or water bath.

#### 2.3.2. Preparation of Standards and Samples

- Standard/Sample Preparation: Pipette a known volume of the sample or standard solution into a glass reaction vial. If the sample is aqueous, it must first be evaporated to complete dryness under a gentle stream of nitrogen at a low temperature (<40°C).[13]
- Derivatization Reaction: a. Add 50 µL of anhydrous pyridine to the dried residue. b. Add 50 µL of TFAA.[13][14] c. Cap the vial tightly and heat at 60 °C for 30 minutes.[13] d. Cool the vial to room temperature. The sample is now ready for injection.

### 2.3.3. GC-MS Conditions

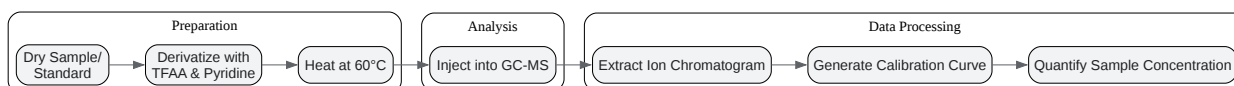
Parameter	Setting	Rationale
Injector Temp.	250 °C	Ensures rapid volatilization of the derivatized analyte.
Carrier Gas	Helium, 1.2 mL/min	Inert gas to carry the sample through the column.
Oven Program	Start at 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 2 min	A temperature gradient to separate the derivative from solvent and byproducts.
MS Source Temp.	230 °C	Standard temperature for electron ionization.
MS Quad Temp.	150 °C	Standard temperature for the quadrupole mass filter.
Acquisition Mode	Selected Ion Monitoring (SIM)	Increases sensitivity and selectivity by monitoring only characteristic ions of the derivatized Ethylurea.

### 2.3.4. Quantification

- Identify the characteristic ions of the derivatized **Ethylurea** from a full scan analysis of a high-concentration standard.
- Create a calibration curve by plotting the abundance of a selected quantification ion against the concentration of the derivatized standards.

## Workflow and Expected Performance

The following diagram illustrates the GC-MS workflow.



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Caption: Workflow for **Ethylurea** analysis by GC-MS.

Table 2: Typical Performance Characteristics for GC-MS Method

Parameter	Expected Value	Source
Linearity ( $r^2$ )	> 0.995	[14]
LOD	< 0.2 atom % excess (for isotope studies) - suggests high sensitivity	[14]
LOQ	Low ng/mL range	[14]
Accuracy (% Recovery)	95 - 105%	[11]
Precision (%RSD)	< 5.0% (higher due to derivatization)	[11]

## Chapter 3: UV-Vis Spectrophotometric Methods

Spectrophotometry offers a simple, rapid, and low-cost method for determining **Ethylurea**, particularly for screening purposes or in simpler sample matrices. These methods rely on a chemical reaction that produces a colored product.

### Scientific Principle

This protocol uses a method based on the reaction of urea-containing compounds with p-Dimethylaminobenzaldehyde (DMAB), also known as Ehrlich's reagent, in an acidic medium to form a yellow-colored Schiff base.[15][16] The intensity of the yellow color, which is directly proportional to the **Ethylurea** concentration, is measured using a UV-Vis spectrophotometer at its wavelength of maximum absorbance ( $\lambda_{max}$ ), typically around 430 nm.[16]

### Advantages and Limitations

- Advantages: Rapid, inexpensive, high throughput, and requires minimal equipment.
- Limitations: Lower specificity compared to chromatographic methods; susceptible to interference from other compounds that can react with DMAB (e.g., other ureas, amines). Best suited for relatively simple and defined sample matrices.

## Detailed Protocol: Colorimetric Analysis with DMAB

### 3.3.1. Instrumentation and Materials

- UV-Vis Spectrophotometer.
- Matched 1 cm path length cuvettes.
- Ehrlich's Reagent: Dissolve 2.0 g of p-Dimethylaminobenzaldehyde in 100 mL of a solution containing 80 mL ethanol and 20 mL concentrated HCl. Prepare fresh.[16]
- **Ethylurea** reference standard.
- Solvent/Diluent: Deionized water or appropriate buffer.

### 3.3.2. Preparation of Standards and Samples

- Stock Standard Solution (1000  $\mu\text{g/mL}$ ): Prepare as described in the HPLC section, using water as the diluent.
- Working Standards: Prepare a set of calibration standards (e.g., 10, 20, 40, 60, 80, 100  $\mu\text{g/mL}$ ) by diluting the stock solution with water.

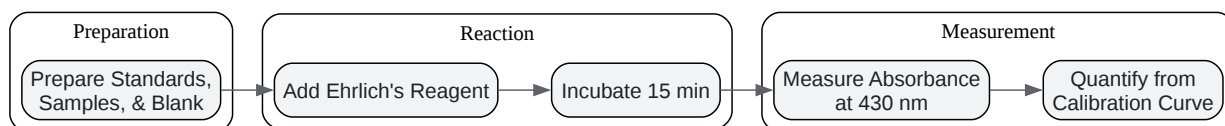
- Sample Preparation: Dilute the sample with water to ensure the final concentration falls within the linear range of the assay.

### 3.3.3. Color Development and Measurement

- Pipette 1.0 mL of each standard, sample, and a water blank into separate test tubes.
- To each tube, add 1.0 mL of Ehrlich's Reagent.
- Mix thoroughly and allow the reaction to proceed for 15 minutes at room temperature for color development.
- Set the spectrophotometer to zero absorbance at 430 nm using the blank solution.
- Measure the absorbance of each standard and sample at 430 nm.

## Workflow and Expected Performance

The following diagram illustrates the spectrophotometric workflow.



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Caption: Workflow for **Ethylurea** analysis by Spectrophotometry.

Table 3: Typical Performance Characteristics for Spectrophotometric Method

Parameter	Expected Value	Source
Linearity ( $r^2$ )	> 0.998	[9]
Range	6 - 90 $\mu\text{g/mL}$	[9]
LOD	-0.3 ng/mL (highly dependent on method)	[9]
Accuracy (% Recovery)	95 - 105%	[11]
Precision (%RSD)	< 3.0%	[9]

## Chapter 4: Principles of Analytical Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated.[17] Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria.[10] The principles are outlined in guidelines from bodies like the International Council for Harmonisation (ICH).[18]

Table 4: Key Validation Parameters According to ICH Q2(R2) Guidelines

Parameter	Definition	How to Assess
Accuracy	The closeness of test results to the true value.	Analyze a sample with a known concentration (e.g., a certified reference material or a spiked matrix) and calculate the percent recovery.
Precision	The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.	Repeatability: Multiple measurements by one analyst over a short time. Intermediate Precision: Varies conditions (days, analysts, equipment). Assessed by %RSD.
Specificity	The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, matrix components).	Analyze a blank matrix and a spiked matrix to demonstrate no interfering peaks/signals at the analyte's retention time or wavelength.
Limit of Detection (LOD)	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.	Typically determined by a signal-to-noise ratio of 3:1 for instrumental methods. <sup>[19]</sup>
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.	Typically determined by a signal-to-noise ratio of 10:1. <sup>[11]</sup>
Linearity	The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.	Analyze a series of standards (minimum 5 concentrations) and perform a linear regression analysis ( $y = mx + c$ ).
Range	The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.	Confirmed by the linearity, accuracy, and precision experiments.
Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.	Intentionally vary parameters like mobile phase composition ( $\pm 2\%$ ), column temperature ( $\pm 5^\circ\text{C}$ ), or flow rate ( $\pm 10\%$ ) and observe the effect on results.

## Chapter 5: Method Comparison and Selection

Choosing the right analytical method depends on the specific requirements of the application, including the sample matrix, required sensitivity, available equipment, and desired sample throughput.

Table 5: Comparison of Analytical Methods for **Ethylurea**

Feature	HPLC-UV	GC-MS (with Derivatization)	UV-Vis Spectrophotometry
Specificity	Good to Excellent	Excellent	Fair to Poor
Sensitivity	Good (µg/mL)	Excellent (ng/mL or lower)	Moderate (µg/mL)
Sample Prep	Simple (Filter)	Complex (Dry & Derivatize)	Simple (Dilute & React)
Equipment Cost	High	Very High	Low
Analysis Time	~15 min/sample	~30 min/sample (+ prep time)	~5 min/sample (+ reaction time)
Best For	Routine QC, purity analysis, aqueous samples.	Trace analysis, structural confirmation, complex matrices.	Rapid screening, simple matrices, process monitoring.

## Conclusion

The quantitative analysis of **Ethylurea** can be successfully achieved using several analytical techniques. HPLC-UV offers a robust and reliable method for routine analysis without the need for derivatization. For applications demanding the highest sensitivity and specificity, GC-MS with derivatization is the superior choice, albeit with more complex sample preparation. Finally, UV-Vis spectrophotometry provides a rapid and cost-effective solution for screening or for use in less complex sample matrices where interferences are minimal. The selection of the optimal method should be based on a thorough evaluation of the analytical requirements, and any chosen method must be properly validated to ensure the integrity and reliability of the results.

## References

- Benchchem. (n.d.). Optimizing Derivatization for GC-MS Analysis of Urea. Technical Support Center. [URL: <https://www.benchchem.com>].
- Dennis, W. E., & Rosencrance, A. B. (1995). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). DTIC. [URL: <https://apps.dtic.mil/>].
- Rose, S., & D'Silva, C. (1998). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen-phosphorus detector. *Analyst*, 123(9), 1809-1813. [URL: <https://pubs.rsc.org/en/content/articlelanding/1998/an/a803027i>].
- SIELC Technologies. (n.d.). Separation of Ethylene urea on Newcrom R1 HPLC column. [URL: <https://sielc.com/separation-of-ethylene-urea-on-newcrom-r1-hplc-column.html>].
- Google Patents. (2008). JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride. [URL: <https://patents.google.com/patent/JP2008292440A>].
- Quan, Z., et al. (2008). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. *Journal of Chromatographic Science*, 46(2), 140-144. [URL: <https://academic.oup.com/chromsci/article/46/2/140/321111>].
- PubChem. (n.d.). N-Ethyl-N-nitrosourea. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/N-Ethyl-N-nitrosourea>].
- Quan, Z., et al. (2008). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. *Journal of Chromatographic Science*, 46(2), 140-144. [URL: <https://www.researchgate.net/publication/321111111>].
- Google Patents. (2020). CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method. [URL: <https://patents.google.com/patent/CN111239318A>].
- Solubility of Things. (n.d.). Ethylurea. [URL: <https://solubilityofthings.com/ethylurea>].
- ResearchGate. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthidrol. [URL: <https://www.researchgate.net/publication/321111111>].
- PubMed. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthidrol. [URL: <https://pubmed.ncbi.nlm.nih.gov/17628206/>].
- Benchchem. (n.d.). A Guide to Validating Analytical Methods for m-Tolylurea Leveraging Certified Reference Materials. [URL: <https://www.benchchem.com>].
- Journal of GXP Compliance. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [URL: <https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry-0>].

- International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Analytical method validation: A brief review. [URL: <https://www.researchgate>].
- PubMed. (1998). Multiresidue HPLC methods for phenyl urea herbicides in water. [URL: <https://pubmed.ncbi.nlm.nih.gov/9544415/>]
- ChemBK. (2024). **Ethylurea**. [URL: <https://www.chembk.com/en/chem/Ethylurea>]
- FDA. (2024). Q2(R2) Validation of Analytical Procedures. [URL: <https://www.fda>].
- ResearchGate. (2007). Validation of analytical methods. [URL: <https://www.researchgate>].
- Thermo Scientific Alfa Aesar. (n.d.). **Ethylurea**, 98% 25 g. [URL: <https://www.alfa>].
- CORE. (1956). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. [URL: <https://core.ac.uk/display/217366300>]
- Columnex. (n.d.). Analysis of Urea. [URL: <https://www.columnex.com/pdfs/app-a-111.pdf>]
- PubMed. (2007). Spectrophotometric determination of urea in dermatologic formulations and cosmetics. [URL: <https://pubmed.ncbi.nlm.nih.gov/17990863/>]
- PubMed. (1984). Rapid gas chromatographic-mass spectrometric analysis of [<sup>15</sup>N]urea: application to human metabolic studies. [URL: <https://pubmed.ncbi.nlm.nih.gov/6462791/>]
- PubMed. (1997). Analytical methods for measuring urea in pharmaceutical formulations. [URL: <https://pubmed.ncbi.nlm.nih.gov/9432609/>]
- Analytical and Bioanalytical Electrochemistry. (2022). Electrochemical-Sensor Behavior for Determination of Low Urea Concentration using Graphite-TiO<sub>2</sub> Composites Immobilized in a Glass Tube. [URL: [http://www.abechem.com/article\\_154949.html](http://www.abechem.com/article_154949.html)]
- YouTube. (2025). How To Read Gas Chromatography Analysis?. [URL: <https://www.youtube>].
- NFOGM. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. [URL: <https://www.nfogm.no/getfile.php/133038-1512484081/NFOGM/Bilder/Workshop%20bilder/2012/Presentation%2014%20-%20A%20Prasetyadi%20-%20KROHNE.pdf>]
- STEMart. (n.d.). Determination of Urea by Paper Chromatography. [URL: <https://www.stemart>].
- MDPI. (2021). Electrochemical Sensors and Their Applications: A Review. [URL: <https://www.mdpi.com/1424-8220/21/4/1189>]
- Teledyne Labs. (n.d.). What is Gas Chromatography?. [URL: <https://www.teledynelabs>].
- PDA Journal of Pharmaceutical Science and Technology. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [URL: <https://www.pda>].
- Organomation. (n.d.). Chromatography Sample Preparation Guide. [URL: <https://www.organomation>].
- LCGC International. (2008). The Limit of Detection. [URL: <https://www.chromatographyonline.com/view/limit-detection-0>]
- DTIC. (1969). SPECTROPHOTOMETRIC DETERMINATION OF UREA IN NATURAL WATERS WITH HYPOCHLORITE AND PHENOL. [URL: <https://apps.dtic>].
- BioSpectra. (2024). UREA TESTING METHODS. [URL: [https://biospectra.us/media/wysiwyg/Bio\\_Spectra/pdf/UREA\\_TESTING\\_METHODS\\_-\\_BSI-TM-0010.pdf](https://biospectra.us/media/wysiwyg/Bio_Spectra/pdf/UREA_TESTING_METHODS_-_BSI-TM-0010.pdf)]
- CP Lab Safety. (n.d.). **Ethylurea**, 500g, Each. [URL: <https://www.cplabsafety.com/ethylurea-500g-each.html>]
- FLORE. (2023). Electrochemical methods for the determination of urea: Current trends and future perspective. [URL: <https://flore.unifi.it/handle/2158/1344449>]
- MDPI. (2023). Highly Sensitive Detection of Urea Using Si Electrolyte-Gated Transistor with Low Power Consumption. [URL: <https://www.mdpi.com/2079-6374/13/6/592>]
- UGA Chemistry. (2019). Electrochemical Sensors for Sensitive Detection of Urea Based on Molecularly Imprinted Polymers. [URL: [https://www.chem.uga.edu/sites/default/files/2021-11/UGA\\_Chem\\_Review\\_2019\\_Vol\\_10\\_p1.pdf](https://www.chem.uga.edu/sites/default/files/2021-11/UGA_Chem_Review_2019_Vol_10_p1.pdf)]
- PMC. (2014). Determination of urea content in urea cream by centrifugal partition chromatography. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4220718/>]
- ResearchGate. (2007). Spectrophotometric Determination of Urea in Sugar Cane Distilled Spirits. [URL: [https://www.researchgate.net/publication/257929452\\_Spectrophotometric\\_Determination\\_of\\_Urea\\_in\\_Sugar\\_Cane\\_Distilled\\_Spirits](https://www.researchgate.net/publication/257929452_Spectrophotometric_Determination_of_Urea_in_Sugar_Cane_Distilled_Spirits)]
- CABI Digital Library. (2013). New Spectrophotometric Method of Urea Determination from Milk. Comparative Study between Different Methods Used to Evaluate the. [URL: <https://www.cabidigitallibrary.org/doi/full/10.5555/20133385759>]

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- [4. mtc-usa.com \[mtc-usa.com\]](https://mtc-usa.com)
- [5. Separation of Ethylene urea on Newcrom R1 HPLC column | SIELC Technologies \[sielc.com\]](#)
- [6. apps.dtic.mil \[apps.dtic.mil\]](https://apps.dtic.mil)
- [7. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [8. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Spectrophotometric determination of urea in dermatologic formulations and cosmetics - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. demarcheiso17025.com \[demarcheiso17025.com\]](https://demarcheiso17025.com)
- [11. wjarr.com \[wjarr.com\]](https://wjarr.com)
- [12. teledynelabs.com \[teledynelabs.com\]](https://teledynelabs.com)
- [13. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [14. Rapid gas chromatographic-mass spectrometric analysis of \[<sup>15</sup>N\]urea: application to human metabolic studies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. Analytical methods for measuring urea in pharmaceutical formulations - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. Determination of urea content in urea cream by centrifugal partition chromatography - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [18. fda.gov \[fda.gov\]](https://fda.gov)
- [19. chromatographyonline.com \[chromatographyonline.com\]](https://chromatographyonline.com)
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